molecular formula C27H24O3 B15284890 [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate

[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate

Cat. No.: B15284890
M. Wt: 396.5 g/mol
InChI Key: ZWOITPSLJHNNDZ-XOBNHNQQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate is a complex organic compound characterized by its unique structural configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds through aldol condensation reactions. The reaction conditions usually require a base catalyst, such as sodium hydroxide, and an appropriate solvent like ethanol. The final step involves esterification, where the intermediate compound reacts with phenylpropanoic acid under acidic conditions to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol.

    Substitution: The major product depends on the nucleophile used; for example, using sodium methoxide results in a methoxy ester.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Preliminary studies suggest it may have applications in treating certain diseases due to its bioactive properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. It is believed to exert its effects by modulating certain biochemical pathways, including the inhibition of specific enzymes and the activation of receptor-mediated signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary data suggest its involvement in the regulation of oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(E)-3-(4-methylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate
  • [4-[(E)-3-(4-ethylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate

Uniqueness

Compared to similar compounds, [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate is unique due to the presence of the propan-2-yl group, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it a compound of significant interest in various research fields.

Properties

Molecular Formula

C27H24O3

Molecular Weight

396.5 g/mol

IUPAC Name

[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C27H24O3/c1-20(2)23-12-8-22(9-13-23)10-18-26(28)24-14-16-25(17-15-24)30-27(29)19-11-21-6-4-3-5-7-21/h3-20H,1-2H3/b18-10+,19-11+

InChI Key

ZWOITPSLJHNNDZ-XOBNHNQQSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.